4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
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Description
The compound “4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a bromine atom at the 4-position . Attached to the pyrazole ring is a methyl group that is further connected to an azetidine ring, which is a four-membered ring containing three carbon atoms and one nitrogen atom . The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms, substituted with a methoxy group at the 6-position .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to have diverse pharmacological effects . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with a pyrazole core have been shown to affect a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
The therapeutic effects of similar compounds are usually the result of their interaction with their targets, leading to changes at the molecular and cellular levels that result in the desired therapeutic effect .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-19-12-2-11(14-8-15-12)17-4-9(5-17)6-18-7-10(13)3-16-18/h2-3,7-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGURVEHBOCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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